molecular formula C11H8F4O2 B2678882 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid CAS No. 2138351-98-9

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid

Cat. No.: B2678882
CAS No.: 2138351-98-9
M. Wt: 248.177
InChI Key: SNZSWNRQWITRIV-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a fluorinated organic compound that features a benzoic acid moiety attached to a tetrafluorocyclobutyl group. The presence of fluorine atoms in the cyclobutyl ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and optimized coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, carboxylates, alcohols, and complex organic molecules with extended aromatic systems.

Scientific Research Applications

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, coatings, and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSWNRQWITRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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